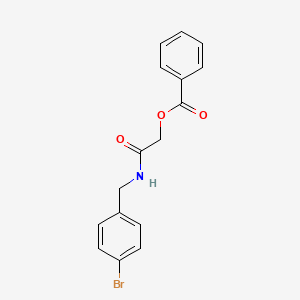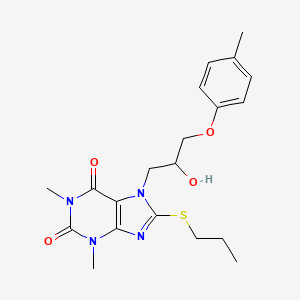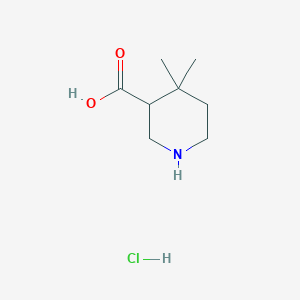![molecular formula C13H18F3NO B2562950 N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine CAS No. 1479073-10-3](/img/structure/B2562950.png)
N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine, commonly known as TFMPP, is a psychoactive drug that belongs to the family of piperazines. TFMPP is a recreational drug that is commonly used for its euphoric and hallucinogenic effects. However, TFMPP is also used in scientific research for its potential therapeutic applications.
Applications De Recherche Scientifique
TFMPP has been used in scientific research for its potential therapeutic applications. TFMPP has been shown to have anxiolytic and antidepressant effects in animal models. TFMPP has also been studied for its potential use in the treatment of obesity and addiction.
Mécanisme D'action
TFMPP acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. TFMPP also acts as a dopamine receptor antagonist. The exact mechanism of action of TFMPP is not fully understood, but it is believed to modulate the activity of serotonin and dopamine in the brain.
Biochemical and Physiological Effects:
TFMPP has been shown to have a variety of biochemical and physiological effects. TFMPP increases the release of serotonin and dopamine in the brain, leading to its euphoric and hallucinogenic effects. TFMPP also increases heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
TFMPP has several advantages for lab experiments. TFMPP is readily available and relatively inexpensive. TFMPP is also stable and easy to handle. However, TFMPP has several limitations. TFMPP has a narrow therapeutic window, meaning that it can be toxic at higher doses. TFMPP also has a short half-life, meaning that its effects are relatively short-lived.
Orientations Futures
There are several future directions for TFMPP research. TFMPP could be further studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. TFMPP could also be studied for its potential use in the treatment of addiction, particularly for its ability to modulate the activity of serotonin and dopamine in the brain. Additionally, TFMPP could be studied for its potential use as a research tool for studying the serotonin and dopamine systems in the brain.
Méthodes De Synthèse
TFMPP can be synthesized using a variety of methods. One common method involves the reaction of 1-(3,3,3-trifluoropropoxy)benzene with 2-(chloromethyl)propane-1,3-diamine in the presence of a base. This method yields TFMPP as a white crystalline powder with a melting point of 120-122°C.
Propriétés
IUPAC Name |
N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO/c1-10(2)17-9-11-5-3-4-6-12(11)18-8-7-13(14,15)16/h3-6,10,17H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHWBOKCAZFYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1OCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-benzodioxol-5-ylmethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2562871.png)
![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2562875.png)



![N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2562882.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2562884.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2562885.png)



